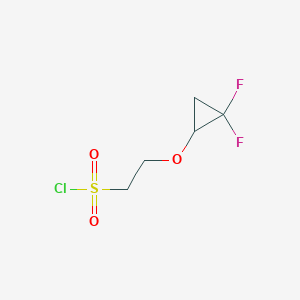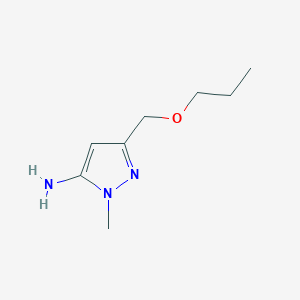
2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride is a chemical compound used in scientific research for various purposes. It is a sulfonyl chloride derivative that is used as a reactive intermediate in organic synthesis. This compound has gained significant attention due to its unique properties and potential applications in the field of science.
Aplicaciones Científicas De Investigación
Versatile Sulfonating Agents in Organic Synthesis
Sulfonyl chlorides, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride , have been synthesized and utilized as versatile sulfonating agents for amines, demonstrating the potential for similar compounds in amine synthesis. These compounds provide easy sulfonation of primary and secondary amines with excellent yields. The Dios group, for example, is stable under various conditions and can be removed by heating, showcasing the potential for selective functionalization and deprotection strategies in complex organic syntheses (Sakamoto et al., 2006).
Advancements in Drug Synthesis
The development of new drugs often relies on the synthesis of novel compounds with specific properties. Studies like those on the synthesis of trifluoromethylated sultones from alkenols using copper photoredox catalysts present innovative methods to incorporate fluorinated functional groups, which are common in pharmaceuticals due to their ability to modify the biological activity of molecules. Such methodologies hint at the broader utility of sulfonyl chlorides in synthesizing compounds with potential pharmaceutical applications (Rawner et al., 2016).
Material Science and Environmental Chemistry
In material science, the synthesis and functionalization of polymers and other materials often utilize compounds like sulfonyl chlorides for their reactive sulfonate groups. For instance, the identification of novel polyfluorinated ether sulfonates as alternatives to legacy perfluorinated compounds in sludge samples demonstrates the importance of these compounds in developing environmentally safer materials. Such studies indicate the role of sulfonyl chlorides in synthesizing components for less environmentally impactful products (Ruan et al., 2015).
Propiedades
IUPAC Name |
2-(2,2-difluorocyclopropyl)oxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O3S/c6-12(9,10)2-1-11-4-3-5(4,7)8/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQQHLJXVOBCPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OCCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(piperidin-4-yl)amino]propan-1-ol](/img/structure/B2398597.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)


![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)
![N-(2,5-diaza-2-(2-(2-methoxyphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2398604.png)

![(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)

![3-Methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2398613.png)


![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide](/img/structure/B2398619.png)
